Enzymatic Stability: YAGFL vs. Leu-Enkephalin in Mucosal Extracts
The YAGFL core sequence (Tyr-D-Ala-Gly-Phe-Leu), which constitutes the stereochemically defined fraction within the H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA racemate, exhibits significantly prolonged degradation half-lives compared to the endogenous Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). In rabbit nasal, rectal, and vaginal mucosal extracts, YAGFL half-lives were 30.55 h, 9.70 h, and 6.82 h, respectively, while Leu-enkephalin degraded much faster with half-lives of 1.62 h, 0.37 h, and 1.12 h under identical conditions [1]. This represents an approximate 18- to 26-fold increase in stability across tissue types, directly attributable to D-Ala² substitution that confers resistance to aminopeptidase cleavage at the Tyr¹-Gly² bond [2].
Leu-enkephalin t₁/₂: 1.62 h, 0.37 h, 1.12 h
| Evidence Dimension | Enzymatic degradation half-life (t₁/₂) in rabbit mucosal extracts |
|---|---|
| Target Compound Data | YAGFL core sequence: Nasal t₁/₂ = 30.55 h; Rectal t₁/₂ = 9.70 h; Vaginal t₁/₂ = 6.82 h |
| Comparator Or Baseline | Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu): Nasal t₁/₂ = 1.62 h; Rectal t₁/₂ = 0.37 h; Vaginal t₁/₂ = 1.12 h |
| Quantified Difference | YAGFL t₁/₂ is 18.9× (nasal), 26.2× (rectal), and 6.1× (vaginal) longer than Leu-enkephalin |
| Conditions | Rabbit nasal, rectal, and vaginal mucosal extracts incubated at 37°C; degradation monitored by HPLC |
Why This Matters
Extended half-life in biologically relevant media directly translates to longer experimental windows in ex vivo tissue studies and improved feasibility for transmucosal delivery applications.
- [1] Chun, I. K., & Park, I. S. (1994). Enzymatic degradation of leucine enkephalin and [D-Ala2]-leucine enkephalinamide in various rabbit mucosa extracts. Yakhak Hoeji, 38(5), 530-543. View Source
- [2] Beddell, C. R., Clark, R. B., Hardy, G. W., Lowe, L. A., Ubatuba, F. B., Vane, J. R., & Wilkinson, S. (1977). Structural requirements for opioid activity of analogues of the enkephalins. Proceedings of the Royal Society of London. Series B. Biological Sciences, 198(1132), 249-265. View Source
